Cas no 14540-52-4 (1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI))

1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) structure
14540-52-4 structure
Nome do Produto:1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI)
N.o CAS:14540-52-4
MF:C15H33O3P
MW:292.394486188889
MDL:MFCD00015008
CID:149595
PubChem ID:316404

1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI)
    • tris(2,2-dimethylpropyl) phosphite
    • 1-Propanol,2-dimethyl-,phosphite (3:1)
    • phosphoric acid trineopentyl ester
    • Phosphorigsaeure-trineopentylester
    • phosphorous acid tris-(2,2-dimethyl-propyl) ester
    • Trineopentyl phosphite
    • Trineopentylphosphit
    • Tris-<2,2-dimethyl-propyl>-phosphit
    • Tri-neo-pentylphospite
    • TRI-NEO-PENTYLPHOPHITE
    • TRI-NEO-PENTYLPHOSPHITE
    • Tri-neo-pentylphosphite,min.90%
    • Tri-neo-pentylphosphite, min. 90%
    • 14540-52-4
    • TRINEOPENTYLPHOSPHITE
    • MFCD00015008
    • SCHEMBL4448101
    • NSC-244346
    • 2-methyl-3,3 inverted exclamation mark(R)-bipyridine
    • DTXSID30311616
    • NSC244346
    • FT-0757606
    • 1-Propanol,2-dimethyl-, phosphite (3:1)
    • MDL: MFCD00015008
    • Inchi: InChI=1S/C15H33O3P/c1-13(2,3)10-16-19(17-11-14(4,5)6)18-12-15(7,8)9/h10-12H2,1-9H3
    • Chave InChI: VEKIRWDIEAVDHT-UHFFFAOYSA-N
    • SMILES: CC(C)(C)COP(OCC(C)(C)C)OCC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 292.21700
  • Massa monoisotópica: 292.217
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 9
  • Complexidade: 203
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 5.3
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 27.7A^2

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: g/cm3
  • Ponto de Fusão: 55-57°C
  • Ponto de ebulição: 80°C 0,15mm
  • Ponto de Flash: 164.4°C
  • PSA: 41.28000
  • LogP: 5.40140
  • Sensibilidade: air sensitive
  • Solubilidade: Not determined

1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) Informações de segurança

1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) Dados aduaneiros

  • CÓDIGO SH:2920901900
  • Dados aduaneiros:

    China Customs Code:

    2920901900

    Overview:

    2920901900 Phosphite ester.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2920901900 VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
1PlusChem
1P00ABIJ-1g
TRI-NEO-PENTYLPHOSPHITE
14540-52-4 min. 90%
1g
$84.00 2024-06-20
A2B Chem LLC
AE80683-5g
TRI-NEO-PENTYLPHOSPHITE
14540-52-4 min. 90%
5g
$266.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1582768-1g
Trineopentyl phosphite
14540-52-4 98%
1g
¥705.00 2023-11-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-6620-1g
Tri-neo-pentylphosphite,min.90%
14540-52-4 min.90%
1g
598.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-6620-5g
Tri-neo-pentylphosphite,min.90%
14540-52-4 min.90%
5g
2465.0CNY 2021-07-12
abcr
AB102777-5 g
Tri-neo-pentylphosphite, 90%; .
14540-52-4 90%
5 g
€228.00 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-6620-5g
Tri-neo-pentylphosphite,min.90%
14540-52-4 min.90%
5g
2465CNY 2021-05-08
1PlusChem
1P00ABIJ-5g
TRI-NEO-PENTYLPHOSPHITE
14540-52-4 min. 90%
5g
$269.00 2024-06-20
A2B Chem LLC
AE80683-1g
TRI-NEO-PENTYLPHOSPHITE
14540-52-4 min. 90%
1g
$93.00 2024-04-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J34_15-6620-1g
Tri-neo-pentylphosphite, min. 90%
14540-52-4 min. 90%
1g
¥880.00 2024-08-09

1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) Literatura Relacionada

  • 1. Reaction of three-coordinate phosphorus compounds with organophosphorus pseudohalogens. Part 4.1 The mechanism of interaction between bis(phosphinoyl) diselenides [R1R2P(O)Se]2 with three-coordinate phosphorus compounds
    Ewa Krawczyk,Aleksandra Skowrońska,Jan Michalski J. Chem. Soc. Perkin Trans. 2 2000 1135
  • 2. Reaction of three-coordinate phosphorus compounds with organophosphorus pseudohalogens 3. Phosphonium and phosphorane intermediates in the desulfurization and deoxygenation of bis(phosphinoyl) disulfides. Influence of Lewis acids on the reaction chemoselectivity
    Ewa Krawczyk,Aleksandra Skowrońska,Jan Michalski J. Chem. Soc. Perkin Trans. 1 1994 89
  • 3. Quasiphosphonium intermediates. Part 3. Preparation, structure, and reactivity of alkoxyphosphonium halides in the reactions of neopentyl diphenylphosphinite, dineopentyl phenylphosphonite, and trineopentyl phosphite with halogenomethanes and the effect of phenoxy-substituents on the mechanism of alkyl–oxygen fission in Michaelis–Arbuzov reactions
    Harry R. Hudson,Aloysius Kow,John C. Roberts J. Chem. Soc. Perkin Trans. 2 1983 1363
  • 4. Quasiphosphonium intermediates. Part I. Preparation, structure, and nuclear magnetic resonance spectroscopy of triphenyl and trineopentyl phosphite–alkyl halide adducts
    Harry R. Hudson,Ronald G. Rees,Joseph E. Weekes J. Chem. Soc. Perkin Trans. 1 1974 982
  • H. R. Hudson,R. G. Rees,J. E. Weekes J. Chem. Soc. D 1971 1297
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:14540-52-4)1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI)
A1208903
Pureza:99%
Quantidade:5g
Preço ($):439.0